molecular formula C10H13NO2 B091691 Isopropyl anthranilate CAS No. 18189-02-1

Isopropyl anthranilate

Cat. No.: B091691
CAS No.: 18189-02-1
M. Wt: 179.22 g/mol
InChI Key: XKOZHFJYXAQZJX-UHFFFAOYSA-N
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Description

Isopropyl anthranilate is an organic compound with the molecular formula C10H13NO2. It is an ester derived from anthranilic acid and isopropanol. This compound is known for its pleasant, fruity aroma and is commonly used in the fragrance and flavor industries. It is also referred to as isopropyl 2-aminobenzoate.

Scientific Research Applications

Isopropyl anthranilate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug formulations due to its aromatic properties.

    Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.

Safety and Hazards

Isopropyl anthranilate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The N-functionalized amino acid N-methylanthranilate, which can be derived from Isopropyl anthranilate, is an important precursor for bioactive compounds such as anticancer acridone alkaloids, the antinociceptive alkaloid O-isopropyl N-methylanthranilate, the flavor compound O-methyl-N-methylanthranilate, and as a building block for peptide-based drugs . Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . Therefore, future research could focus on improving the yield of anthranilate production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl anthranilate can be synthesized through the esterification of anthranilic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process generally includes the purification of the product through distillation or recrystallization to obtain a high-purity compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinonoid structures.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed:

    Oxidation: Quinonoid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated anthranilate esters.

Comparison with Similar Compounds

    Methyl anthranilate: Another ester of anthranilic acid, known for its grape-like aroma.

    Ethyl anthranilate: Similar in structure but with an ethyl group instead of an isopropyl group, also used in fragrances and flavors.

    Butyl anthranilate: Contains a butyl group, used in similar applications.

Uniqueness: Isopropyl anthranilate is unique due to its specific isopropyl group, which imparts a distinct aroma compared to other anthranilate esters. Its chemical properties and reactivity also differ slightly, making it suitable for specific applications in the fragrance and flavor industries.

Properties

IUPAC Name

propan-2-yl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOZHFJYXAQZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066334
Record name Benzoic acid, 2-amino-, 1-methylethyl ester
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18189-02-1
Record name Isopropyl anthranilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18189-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl anthranilate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-amino-, 1-methylethyl ester
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Record name Benzoic acid, 2-amino-, 1-methylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl anthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.235
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Record name ISOPROPYL ANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

1.0 g (7.3 mmol) anthranilic acid are dissolved in 5 ml propan-2-ol, combined with 795 μl (10.9 mmol) thionyl chloride and refluxed for 3 days. Then thionyl chloride is eliminated in vacuo, the residue is taken up in 50 ml dist. water and extracted three times with 30 ml of ethyl acetate. The organic phase is washed with 20 ml of a saturated aqueous NaHCO3 solution, dried with MgSO4 and the solvent is eliminated in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
795 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of isopropyl anthranilate in the synthesized dendrimers?

A1: In this study, this compound acts as a surface unit within unsymmetrical dendrimers. These dendrimers are constructed with either 4-hydroxybenzoic acid or 4-(bromomethyl)phenol as the central core unit. The researchers utilize an amide coupling reaction to attach this compound, along with indazole, to the 4-hydroxybenzoic acid core. [] This surface modification is crucial as it potentially influences the dendrimer's interaction with bacterial targets, ultimately contributing to its antimicrobial activity.

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